molecular formula C17H25NO4S B7353214 2-[(1S,3R)-3-[(2-tert-butylphenyl)sulfonylamino]cyclopentyl]acetic acid

2-[(1S,3R)-3-[(2-tert-butylphenyl)sulfonylamino]cyclopentyl]acetic acid

カタログ番号 B7353214
分子量: 339.5 g/mol
InChIキー: MKKLWDIIXBKRJZ-QWHCGFSZSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[(1S,3R)-3-[(2-tert-butylphenyl)sulfonylamino]cyclopentyl]acetic acid is a chemical compound that is commonly referred to as TAK-659. It is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase) and is being studied for its potential use in the treatment of various diseases, including cancer and autoimmune disorders.

科学的研究の応用

TAK-659 has been studied for its potential use in the treatment of various diseases, including cancer and autoimmune disorders. In preclinical studies, TAK-659 has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in animal models of autoimmune diseases.

作用機序

TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a key role in the development and activation of B cells and other immune cells. By inhibiting BTK, TAK-659 can block the signaling pathways that lead to the proliferation and survival of cancer cells and the activation of immune cells that cause inflammation in autoimmune disorders.
Biochemical and Physiological Effects:
In preclinical studies, TAK-659 has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models of autoimmune diseases. TAK-659 has also been shown to increase the survival of mice with lymphoma and to reduce the severity of symptoms in animal models of rheumatoid arthritis and lupus.

実験室実験の利点と制限

TAK-659 has several advantages for lab experiments, including its high selectivity for BTK, its potency in inhibiting the growth of cancer cells and reducing inflammation, and its low toxicity in animal models. However, TAK-659 also has some limitations, including its limited solubility in water and its potential for off-target effects on other kinases.

将来の方向性

There are several future directions for the research on TAK-659, including:
1. Clinical trials to evaluate the safety and efficacy of TAK-659 in humans with cancer and autoimmune disorders.
2. Studies to identify biomarkers that can predict the response to TAK-659 and to optimize the dosing and scheduling of TAK-659 in different patient populations.
3. Preclinical studies to investigate the combination of TAK-659 with other targeted therapies and immunotherapies for the treatment of cancer and autoimmune disorders.
4. Studies to explore the potential use of TAK-659 in other diseases, such as infectious diseases and neurodegenerative disorders.
In conclusion, TAK-659 is a selective inhibitor of the protein kinase BTK that is being studied for its potential use in the treatment of various diseases, including cancer and autoimmune disorders. The synthesis of TAK-659 involves several steps, and its scientific research applications include preclinical studies on cancer and autoimmune diseases. TAK-659 works by inhibiting BTK and has been shown to have several biochemical and physiological effects, including inhibiting the growth of cancer cells and reducing inflammation. While TAK-659 has several advantages for lab experiments, it also has some limitations, and there are several future directions for the research on TAK-659.

合成法

The synthesis of TAK-659 involves several steps, including the preparation of the starting materials, the coupling of the cyclopentyl ring with the sulfonyl chloride, and the final deprotection of the tert-butyl group. The synthesis of TAK-659 has been described in detail in a patent application filed by Takeda Pharmaceutical Company Limited (US20140378567A1).

特性

IUPAC Name

2-[(1S,3R)-3-[(2-tert-butylphenyl)sulfonylamino]cyclopentyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4S/c1-17(2,3)14-6-4-5-7-15(14)23(21,22)18-13-9-8-12(10-13)11-16(19)20/h4-7,12-13,18H,8-11H2,1-3H3,(H,19,20)/t12-,13+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKKLWDIIXBKRJZ-QWHCGFSZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1S(=O)(=O)NC2CCC(C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=CC=C1S(=O)(=O)N[C@@H]2CC[C@@H](C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。